molecular formula C25H25Cl2N3O3 B4343050 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

Cat. No.: B4343050
M. Wt: 486.4 g/mol
InChI Key: XTGBXGWFTFSIIG-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an adamantyl group, a pyrazole ring, and a dichlorophenoxy moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O3/c26-18-1-3-20(27)22(10-18)32-14-19-2-4-21(33-19)24(31)28-23-5-6-30(29-23)25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,15-17H,7-9,11-14H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGBXGWFTFSIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C5=CC=C(O5)COC6=C(C=CC(=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and an appropriate catalyst.

    Attachment of the dichlorophenoxy moiety: This step involves the reaction of a dichlorophenol derivative with a suitable leaving group, such as a halide, in the presence of a base.

    Formation of the furamide structure: The final step involves the coupling of the pyrazole-adamantyl intermediate with the dichlorophenoxy derivative under appropriate conditions to form the desired furamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the dichlorophenoxy moiety can engage in halogen bonding and hydrophobic interactions. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide is unique due to the presence of the adamantyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

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